molecular formula C10H14N2O B11909686 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11909686
M. Wt: 178.23 g/mol
InChI Key: ZXOKVMGXRMHCOU-UHFFFAOYSA-N
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Description

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
  • 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
  • 6-Butyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Comparison

Compared to these similar compounds, 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one may exhibit unique properties due to the presence of the ethyl group. This group can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-ethyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-2-12-6-5-9-8(7-12)3-4-10(13)11-9/h3-4H,2,5-7H2,1H3,(H,11,13)

InChI Key

ZXOKVMGXRMHCOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

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